![molecular formula C13H15NO4 B040759 2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid CAS No. 115706-38-2](/img/structure/B40759.png)
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid, also known as MQPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid acts as a competitive inhibitor of proteases by binding to the active site of the enzyme. It forms a covalent bond with the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition can be reversed through the addition of a nucleophile, such as water or a hydroxyl ion, which breaks the covalent bond and restores the enzyme's activity.
Biochemical and Physiological Effects:
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid has been shown to have a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory effects, and anti-coagulant properties. It has also been shown to have an inhibitory effect on the proliferation of certain types of cancer cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid has several advantages for use in lab experiments, including its low cost and high purity. However, it does have some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful handling and proper disposal of 2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid are essential to ensure the safety of lab personnel.
Zukünftige Richtungen
There are several potential future directions for research on 2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid. One area of interest is the development of new drugs based on its protease inhibition properties. Additionally, further studies are needed to fully understand its anti-tumor and anti-inflammatory effects and to identify potential applications in these areas. Further research is also needed to investigate the potential toxicity of 2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid and to develop safe handling and disposal protocols.
Synthesemethoden
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid is synthesized through a multi-step process that involves the reaction of 3,4-dihydroquinolin-2(1H)-one with ethyl bromopyruvate, followed by the reaction with sodium methoxide to produce 2-(6-methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid. The purity of 2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid can be improved through crystallization or recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and enzyme inhibition. It has been shown to inhibit the activity of various proteases, including thrombin, trypsin, and chymotrypsin, making it a promising candidate for the development of new drugs. Additionally, 2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid has been shown to have anti-tumor properties and may be effective in the treatment of certain types of cancer.
Eigenschaften
CAS-Nummer |
115706-38-2 |
---|---|
Produktname |
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid |
Molekularformel |
C13H15NO4 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
2-(6-methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid |
InChI |
InChI=1S/C13H15NO4/c1-8(13(16)17)14-11-5-4-10(18-2)7-9(11)3-6-12(14)15/h4-5,7-8H,3,6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
HEUZCDUYKNVQRH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1C(=O)CCC2=C1C=CC(=C2)OC |
Kanonische SMILES |
CC(C(=O)O)N1C(=O)CCC2=C1C=CC(=C2)OC |
Synonyme |
1(2H)-Quinolineacetic acid, 3,4-dihydro-6-methoxy--alpha--methyl-2-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.